furan-2-yl(5-hydroxy-5-methyl-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
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Overview
Description
2-FURYL(5-HYDROXY-5-METHYL-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHANONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL(5-HYDROXY-5-METHYL-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHANONE typically involves the reaction of 5-hydroxy-5-methyl-3-phenyl-4,5-dihydro-1H-pyrazole with furan-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-FURYL(5-HYDROXY-5-METHYL-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted furans, depending on the specific reagents and conditions used .
Scientific Research Applications
2-FURYL(5-HYDROXY-5-METHYL-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-FURYL(5-HYDROXY-5-METHYL-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 1-(3-Chlorophenyl)-3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
- 5-(2-Furyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
Uniqueness
2-FURYL(5-HYDROXY-5-METHYL-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
furan-2-yl-(5-hydroxy-5-methyl-3-phenyl-4H-pyrazol-1-yl)methanone |
InChI |
InChI=1S/C15H14N2O3/c1-15(19)10-12(11-6-3-2-4-7-11)16-17(15)14(18)13-8-5-9-20-13/h2-9,19H,10H2,1H3 |
InChI Key |
OJYPFSFJRCIEKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NN1C(=O)C2=CC=CO2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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